molecular formula C10H9BrO2 B12835144 7-Bromochromane-2-carbaldehyde

7-Bromochromane-2-carbaldehyde

Katalognummer: B12835144
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: WGBBCCDBAMJSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromochromane-2-carbaldehyde is an organic compound belonging to the class of chromanes, which are oxygen-containing heterocycles This compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position of the chromane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochromane-2-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using N-bromo succinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromochromane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 7-Bromochromane-2-carboxylic acid.

    Reduction: 7-Bromochromane-2-methanol.

    Substitution: 7-Azidochromane-2-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

7-Bromochromane-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromochromane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity could be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromochromane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel

C10H9BrO2

Molekulargewicht

241.08 g/mol

IUPAC-Name

7-bromo-3,4-dihydro-2H-chromene-2-carbaldehyde

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2

InChI-Schlüssel

WGBBCCDBAMJSHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=C(C=C2)Br)OC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.